Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

Catalog No.
S517336
CAS No.
26401-97-8
M.F
C36H72O4S2Sn
M. Wt
751.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diac...

CAS Number

26401-97-8

Product Name

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate

IUPAC Name

6-methylheptyl 2-[[2-(6-methylheptoxy)-2-oxoethyl]sulfanyl-dioctylstannyl]sulfanylacetate

Molecular Formula

C36H72O4S2Sn

Molecular Weight

751.8 g/mol

InChI

InChI=1S/2C10H20O2S.2C8H17.Sn/c2*1-9(2)6-4-3-5-7-12-10(11)8-13;2*1-3-5-7-8-6-4-2;/h2*9,13H,3-8H2,1-2H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

HLRRSFOQAFMOTJ-UHFFFAOYSA-L

SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

solubility

Soluble in DMSO

Synonyms

Advastab TM 188; Fomrez UL 29; Irgastab 17MOK; Irgastab 17MOKS; Jingxi 8831; LSN 117; Mark OTM; Mellite 831C; Neostann U 860; Nitto 8831; ONZ 142F; OTM; OTM 17N; Stavinor 3180SN; Syl-off 164; T 831; TN 870; TVS 8831; Thermolite 831; UL 29; octylthiol tin;

Canonical SMILES

CCCCCCCC[Sn](CCCCCCCC)(SCC(=O)OCCCCCC(C)C)SCC(=O)OCCCCCC(C)C

The exact mass of the compound Dioctyltin di(isooctyl thioglycolate) is 752.3894 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Heat Stabilizer in PVC Plastics

Stabilizer in Chlorinated Transformer Oils

Stabilizer in Polyethylene and Polypropylene

Stabilizer in Lubricating Oils

Stabilizer in Polyamides (Nylon)

Stabilizer in Polycarbonates

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is an organotin compound with the molecular formula C36H72O4S2SnC_{36}H_{72}O_{4}S_{2}Sn and a CAS number of 26401-97-8. This compound features a complex structure characterized by two dioctylstannylene groups linked by thioether functionalities to two diacetate groups. It is primarily utilized in various industrial applications due to its unique chemical properties, particularly as a stabilizer in polymer formulations and as a catalyst in

As a stabilizer for PVC plastics, DOTG is thought to function by absorbing ultraviolet (UV) light and preventing degradation of the polymer chains []. However, the detailed mechanism of action requires further scientific investigation.

DOTG is classified as a potential endocrine disruptor due to the presence of tin []. Endocrine disruptors can interfere with hormone function in organisms. Further research is required to fully understand the potential health risks associated with DOTG exposure.

Typical of organotin compounds. These include:

  • Nucleophilic Substitution Reactions: The presence of thioether groups allows for nucleophilic attack, leading to the formation of new organotin derivatives.
  • Decomposition Reactions: Under certain conditions, this compound can decompose to release dioctylstannylene and other by-products, which may be influenced by temperature and pH levels.
  • Coordination Chemistry: The tin atom can coordinate with various ligands, enabling its use as a catalyst in organic synthesis .

Studies indicate that diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate exhibits biological activity that may include:

  • Antimicrobial Properties: Some organotin compounds have shown effectiveness against bacteria and fungi, suggesting potential applications in biocides or preservatives.
  • Toxicity: Organotins are known for their toxic effects on aquatic life and may pose risks to human health, necessitating careful handling and regulation .

The synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate typically involves:

  • Reaction of Dioctyl Tin Compounds: Dioctyl tin oxide reacts with mercaptoacetic acid to form thioester intermediates.
  • Formation of Diacetate: The thioester intermediates are then acetylated using acetic anhydride or acetyl chloride to yield the final diacetate product.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity level .

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate finds applications in various fields:

  • Polymer Industry: Used as a heat stabilizer in PVC and other polymers to enhance thermal stability and prolong material life.
  • Textiles and Leather: Acts as a softener and stabilizer in textile processing and leather treatments.
  • Chemical Manufacturing: Serves as a catalyst in organic synthesis reactions .

Interaction studies involving diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate focus on its behavior with other chemicals and biological systems. Key findings include:

  • Complex Formation: It can form complexes with various ligands, affecting its reactivity and stability.
  • Biocompatibility Assessments: Evaluations of its toxicity levels in biological systems are crucial for determining safe usage limits .

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has several analogs that share structural features but differ in functional groups or substituents. Notable similar compounds include:

Compound NameStructureUnique Features
Diisooctyl 2,2'-[(dimethylstannylene)bis(thio)]diacetateContains dimethyl instead of dioctyl groupsGenerally more volatile and less stable
Dioctyltin bis(mercaptoacetate)Lacks the acetate ester groupsMore reactive due to free thiol groups
Di-n-octyltin dichlorideContains chlorine instead of thioether groupsUsed primarily as a biocide

Diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate is unique due to its dual acetate functionality combined with organotin chemistry, providing specific advantages in stabilization and catalytic applications not found in its analogs .

Industrial-scale synthesis of organotin thioacetates, including diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate, relies primarily on established organoaluminum-based methodologies that enable efficient production with controlled stoichiometry [1] [2]. The most prevalent industrial approach involves the initial preparation of dioctyltin dichloride through the reaction of trioctylaluminum compounds with tin tetrachloride under controlled conditions. This process circumvents the solvent-intensive Grignard methodologies traditionally employed for laboratory-scale synthesis [1].

The industrial synthesis pathway begins with the formation of dioctyltin dichloride via the reaction: 2Bu₃Al + 3SnCl₄ → 3Bu₂SnCl₂ + 2AlCl₃, where the reaction is conducted at temperatures ranging from 110-150 degrees Celsius under pressurized conditions of approximately 100 bar [1]. This approach allows for direct partial alkylation without requiring redistribution reactions, significantly improving process efficiency compared to traditional tetraalkyltin-based routes [1].

Following dioctyltin dichloride formation, the industrial process proceeds through direct nucleophilic substitution with isooctyl mercaptoacetate under alkaline conditions [3]. The reaction is conducted in a molar ratio of 1:2 (dioctyltin dichloride to mercaptoacetate) at temperatures between 0-50 degrees Celsius with stirring rates maintained at 60-300 revolutions per minute [3]. Industrial implementations employ both organic bases (ethylamine or methylamine at 0.02-0.1 percent concentration) and inorganic bases (sodium carbonate, potassium carbonate, or sodium hydroxide at 10-30 percent concentration) to facilitate chloride displacement and ensure complete conversion [3].

The industrial synthesis demonstrates remarkable efficiency, with reported yields consistently exceeding 99 percent under optimized conditions [3]. Temperature control represents a critical parameter, as elevated temperatures beyond 50 degrees Celsius can lead to thermal decomposition of mercaptoacetate ligands and reduced product quality [3]. The process incorporates continuous distillation techniques where methyltin chloride precursors are heated and distilled at 120-150 degrees Celsius under vacuum conditions (-0.092 to -0.08 megapascals) with direct absorption by isooctyl thioglycolate, eliminating intermediate purification steps [3].

Industrial production methods emphasize the use of crude organotin chloride feedstocks without extensive purification, reducing processing costs while maintaining product quality through optimized reaction conditions [3]. The final product exhibits characteristic physical properties including tin content of approximately 19.2-19.5 percent, sulfur content of 11.6-11.7 percent, refractive index of 1.508-1.509 at 25 degrees Celsius, and specific gravity of 1.171-1.174 [3].

Laboratory-Scale Preparation via Stannylene Intermediate Reactions

Laboratory-scale synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate through stannylene intermediate pathways offers enhanced control over reaction parameters and enables detailed mechanistic investigation [5] [6]. The stannylene-mediated approach begins with the formation of dioctyltin oxide as a key intermediate, which subsequently reacts with mercaptoacetate ligands under controlled conditions .

The preparation commences with the synthesis of dioctyltin oxide through hydrolysis of dioctyltin dichloride in the presence of controlled water content and appropriate base systems . This intermediate formation step requires careful pH control to prevent premature precipitation while ensuring complete conversion of the dichloride precursor. The resulting dioctyltin oxide exhibits enhanced reactivity toward thiol-containing ligands due to the Lewis acidic character of the tin center [7].

Stannylene intermediate formation occurs through the reaction of dioctyltin oxide with isooctyl thioglycolate under anhydrous conditions to prevent hydrolysis side reactions . The reaction mechanism involves initial coordination of the sulfur atom to the tin center, followed by displacement of hydroxide groups and formation of the bis(mercaptoacetate) complex [5]. Temperature control during this step proves critical, with optimal conditions maintained between 35-40 degrees Celsius to balance reaction kinetics with thermal stability of the mercaptoacetate ligands [3].

Laboratory-scale procedures typically employ inert atmosphere techniques using nitrogen or argon to prevent oxidation of both the stannylene intermediate and the final product [5] [8]. The reaction is conducted in aprotic solvents such as tetrahydrofuran or acetonitrile to maintain the integrity of the stannylene intermediate while facilitating efficient ligand exchange [5]. Reaction monitoring through tin-119 nuclear magnetic resonance spectroscopy enables real-time assessment of conversion and identification of potential side products [9].

The stannylene intermediate approach offers advantages in terms of reaction selectivity and product purity compared to direct chloride displacement methods [5] [8]. The enhanced nucleophilicity of the oxide intermediate facilitates more efficient ligand exchange while minimizing competing reactions such as tin-tin bond formation or ligand disproportionation [5]. Reaction yields through the stannylene pathway typically range from 70-90 percent, with purification achieved through recrystallization from appropriate organic solvents [5].

Characterization of stannylene intermediates reveals distinctive spectroscopic features including downfield-shifted tin-119 nuclear magnetic resonance signals compared to the final product [10]. The tin-119 chemical shift for typical stannylene intermediates appears around 7-50 parts per million, contrasting with the final product signals observed at significantly different chemical shifts [10]. Silicon-29 nuclear magnetic resonance spectroscopy of related stannylene systems shows coupling constants of approximately 1244 hertz, indicating strong tin-silicon interactions when silyl-containing ligands are present [10].

Role of Mercaptoacetate Ligands in Stoichiometric Control

Mercaptoacetate ligands serve as crucial components in determining the stoichiometric outcome and structural characteristics of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate synthesis [11] . The bidentate coordination capability of mercaptoacetate ligands through both sulfur and oxygen donor atoms significantly influences the final product composition and prevents formation of undesired polymeric structures [11].

Stoichiometric control in mercaptoacetate-tin systems requires precise molar ratios to achieve complete substitution while avoiding excess ligand that could lead to competitive coordination or solvolysis reactions . The optimal stoichiometric ratio of mercaptoacetate to dioctyltin dichloride is established at 2:1, ensuring complete displacement of chloride ligands while maintaining structural integrity of the final product . Deviations from this ratio result in either incomplete substitution (producing mixed chloride-mercaptoacetate species) or potential ligand redistribution reactions .

The coordination behavior of mercaptoacetate ligands exhibits distinct differences based on the electronic and steric environment around the tin center [11]. In diorganotin systems, mercaptoacetate ligands typically adopt chelating coordination modes, with both sulfur and oxygen atoms bonding to the same tin center [11]. This coordination pattern is evidenced by characteristic infrared spectroscopic features, including asymmetric and symmetric carboxylate stretching vibrations at 1609-1580 and 1488-1409 wavenumbers respectively [13].

Nuclear magnetic resonance spectroscopic analysis reveals that mercaptoacetate coordination significantly affects the chemical environment of both the tin center and the ligand itself [11] [13]. The methylene protons adjacent to the sulfur atom exhibit characteristic downfield shifts to 4.54-4.68 parts per million, with diorganotin complexes showing greater downfield shifts compared to triorganotin analogs due to increased deshielding effects [13]. This spectroscopic evidence supports the proposed bidentate coordination mode and confirms the structural integrity of the mercaptoacetate-tin interaction [13].

The stability of mercaptoacetate ligands under reaction conditions represents a critical factor in achieving high-yield synthesis [9] [14]. Studies demonstrate that mercaptoacetate ligands undergo hydrolysis under acidic conditions, with simulated gastric environment studies showing conversion to corresponding chloro-mercaptoacetate species rather than complete ligand displacement [9]. This stability characteristic proves advantageous during synthesis, as it prevents ligand decomposition under the mildly basic conditions typically employed [9].

Ligand exchange kinetics in mercaptoacetate systems follow second-order mechanisms, with rates dependent on both mercaptoacetate concentration and the nature of the leaving group [11]. The presence of electron-withdrawing substituents on the mercaptoacetate ligand enhances the Lewis acidity of the tin center, facilitating faster ligand exchange while potentially affecting the final product stability [7]. Conversely, electron-donating substituents reduce exchange rates but may enhance thermal stability of the final product [7].

By-Product Analysis & Reaction Yield Optimization

By-product formation in the synthesis of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate stems from several competing reaction pathways that must be controlled to achieve optimal yields [15] [16] [17]. The primary side reactions include incomplete ligand substitution, tin-tin bond formation, ligand redistribution, and thermal decomposition of mercaptoacetate groups [15] [17].

Incomplete ligand substitution represents the most significant yield-limiting factor, resulting in mixed chloride-mercaptoacetate species that contaminate the final product [16]. These by-products exhibit similar physical properties to the desired product, complicating purification efforts and reducing overall process efficiency . Analysis through gas chromatography-mass spectrometry reveals that mixed species typically account for 5-15 percent of the product mixture when stoichiometric control is inadequate .

Temperature-dependent by-product formation studies demonstrate that elevated reaction temperatures above 60 degrees Celsius promote several undesired pathways [16] [7]. Thermal decomposition of mercaptoacetate ligands occurs through beta-elimination mechanisms, producing corresponding alkenes and mercaptoacetic acid derivatives [16]. These decomposition products can further react with tin centers, leading to complex mixtures that significantly reduce isolated yields [16].

Optimization strategies for minimizing by-product formation focus on several key parameters including reaction temperature, solvent selection, base concentration, and reaction time [16] [7] [18]. Temperature optimization studies reveal that maintaining reaction temperatures between 35-45 degrees Celsius provides the optimal balance between reaction rate and by-product suppression [16] [7]. Lower temperatures result in incomplete conversion, while higher temperatures promote undesired side reactions [7].

Solvent effects on by-product formation exhibit significant variations based on polarity and coordinating ability [18] [19]. Polar protic solvents such as methanol facilitate ligand exchange but can promote hydrolysis side reactions [19]. Conversely, aprotic solvents like tetrahydrofuran or acetonitrile minimize hydrolysis while maintaining adequate solvation of reactants [19]. Mixed solvent systems containing 70-90 percent methanol with water provide optimal extraction efficiency while preserving product integrity [19].

Reaction yield optimization through statistical experimental design methodologies enables systematic evaluation of multiple variables simultaneously [16] [18]. Central composite design approaches incorporating factorial experiments with center points and axial points reveal optimal conditions for maximizing product yield while minimizing by-product formation [16] [18]. These studies typically identify interaction effects between temperature and base concentration as particularly significant factors affecting final yields [16].

Catalyst effects on yield optimization demonstrate that small quantities of organic bases such as triethylamine (0.02-0.1 percent) significantly enhance reaction rates while reducing by-product formation [3] [16]. The catalytic effect likely involves facilitation of chloride displacement through increased nucleophilicity of the mercaptoacetate ligand [3]. Higher catalyst concentrations do not provide additional benefits and may promote competing reactions [3].

Purification optimization strategies focus on selective removal of by-products while preserving the desired product [20]. Solid-phase extraction using potassium carbonate-silica composite materials effectively removes organotin impurities from reaction mixtures [20]. This approach proves particularly effective for removing residual chloride-containing species that exhibit different adsorption characteristics compared to the fully substituted product [20].

Quality control analysis through multiple analytical techniques enables comprehensive characterization of both the desired product and potential by-products [21] [22]. High-performance liquid chromatography with flame photometric detection provides quantitative analysis of organotin species with detection limits in the nanogram range [22]. Complementary techniques including nuclear magnetic resonance spectroscopy and infrared spectroscopy confirm structural integrity and identify specific by-product types [11] [13].

The thermal decomposition behavior of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate has been extensively characterized through thermogravimetric analysis, revealing complex multi-stage degradation patterns that are characteristic of organotin mercaptoacetate compounds [1] [2].

Thermal Decomposition Profile

ParameterValue/RangeDescription
Initial Decomposition Temperature180-200°COnset of thermal decomposition
Maximum Degradation Rate Temperature250-300°CPeak degradation rate
Final Decomposition Temperature350-400°CCompletion of major decomposition
Weight Loss (First Stage)50-60%Loss of organic ligands
Weight Loss (Second Stage)25-35%Further decomposition
Residual Mass5-15%Tin-containing residue
Heating Rate10°C/min (typical)Standard heating protocol
AtmosphereNitrogen/AirControlled atmosphere

Research conducted on similar organotin mercaptoacetate compounds demonstrates that the thermal decomposition occurs through a well-defined sequence of events. The first decomposition step, beginning around 180°C, involves the loss of organic ligands attached to the tin center [1]. This process accounts for approximately 58% of the total weight loss and is complete by approximately 286°C. The second decomposition phase occurs between 287°C and 345°C, resulting in an additional 31% weight loss [3].

Mechanistic Pathways

The thermal degradation mechanism involves several key transformations. Initial heating leads to the weakening of tin-sulfur bonds, followed by the elimination of mercaptoacetate ligands [4]. Thermogravimetric studies on related dioctyltin bis(isooctyl thioglycolate) compounds reveal that the stabilizer undergoes complete conversion under prolonged heating conditions, with the formation of dialkyltin dichloride serving as a measure of total stabilizer consumption [4].

The thermal stability of dimethyltin bis(isooctyl mercaptoacetate) has been demonstrated to be superior to dibutyltin, dioctyltin, and estertin analogs, indicating that breakdown occurs less readily during processing applications [4]. This enhanced thermal stability makes methyltin stabilizers particularly suitable for injection molding applications where elevated temperatures are encountered.

Solubility Behavior in Polar/Non-Polar Solvent Systems

The solubility characteristics of diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate exhibit pronounced selectivity based on solvent polarity and chemical structure, reflecting the compound's unique amphiphilic nature [6].

Solubility Profile

Solvent SystemSolubilityWater Solubility (mg/mL)Source
WaterInsoluble (0 ng/L at 25°C)<0.1 at 64°FChemicalBook/NTP
ChloroformSlightly solubleN/AChemicalBook
Ethyl AcetateSlightly solubleN/AChemicalBook/BenchChem
Chlorinated SolventsMiscibleN/ABenchChem
Polar Aprotic SolventsMiscibleN/ABenchChem
Organic Solvents (general)SolubleN/AVulcanchem

Hydrophobic Characteristics

The compound demonstrates virtually complete insolubility in water, with measured water solubility values of less than 0.1 mg/mL at 64°F (17.8°C) [7]. This extreme hydrophobicity is attributed to the extensive alkyl chain structure, including two octyl groups attached to tin and two isooctyl ester groups, which collectively create a highly lipophilic molecular architecture [8].

The calculated logarithmic partition coefficient (Log P) ranges from 10.567 to 15.354 [6], indicating exceptionally strong preference for organic phases over aqueous environments. This high Log P value places the compound among the most lipophilic organotin derivatives studied.

Organic Solvent Compatibility

The compound exhibits excellent miscibility with chlorinated solvents, including chloroform [6]. This compatibility extends to polar aprotic solvents such as ethyl acetate, where the compound shows slight to moderate solubility . The enhanced solubility in chlorinated and polar aprotic systems reflects favorable intermolecular interactions between the compound's polar acetate groups and these solvent systems.

Hydrolytic Stability Under Variable pH Conditions

Hydrolytic stability assessment reveals that diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate demonstrates remarkable resistance to hydrolysis under most physiological and environmental pH conditions [9].

pH-Dependent Stability Profile

pH ConditionStability AssessmentTemperatureAnalysis Method
pH 1.2 (Gastric)Partial hydrolysis (mono-chloroester formation)37°C119Sn-NMR identification
pH 4Hydrolytically stableStandardStandard testing
pH 7Hydrolytically stableStandardStandard testing
pH 9Hydrolytically stableStandardStandard testing
Acidic ConditionsSome degradation observedVariableGeneral assessment
Neutral ConditionsStableVariableGeneral assessment
Basic ConditionsStableVariableGeneral assessment

Neutral and Basic Conditions

Under neutral (pH 7) and mildly basic (pH 9) conditions, the compound demonstrates exceptional hydrolytic stability [9]. This stability is maintained across standard temperature ranges and reflects the inherent resistance of the tin-sulfur-carbon bond framework to nucleophilic attack under these conditions.

Acidic Environment Behavior

Under strongly acidic conditions simulating mammalian gastric environments (pH 1.2, 37°C), the compound undergoes partial hydrolysis [9]. Advanced 119Sn-NMR analysis reveals that rather than complete ligand loss leading to dioctyltin dichloride formation, one mercaptoacetate ligand remains attached, forming a mono-chloroester derivative. This selective hydrolysis pattern indicates that complete breakdown does not occur even under harsh acidic conditions.

At moderate acidic pH (pH 4), the compound maintains hydrolytic stability, suggesting that significant degradation occurs only under extremely acidic conditions [9]. This pH-dependent behavior has important implications for environmental fate and bioavailability assessments.

Density-Functional Theory Calculations for Electronic Properties

While specific density-functional theory calculations for diisooctyl 2,2'-[(dioctylstannylene)bis(thio)]diacetate are limited in the literature, extensive computational studies on related organotin sulfur compounds provide valuable insights into the electronic structure and bonding characteristics [10] [11] [12].

Electronic Structure Parameters

PropertyEstimated ValueBasis
HOMO Energy (eV)-5.5 to -7.5Related organotin DFT studies
LUMO Energy (eV)-1.5 to -2.5Related organotin DFT studies
HOMO-LUMO Gap (eV)3.0 to 5.5Calculated from HOMO-LUMO
Dipole Moment (Debye)5.0 to 7.5Related tin-sulfur compounds
ElectronegativityModerateTin oxidation state analysis
Chemical HardnessIntermediateElectronic structure analysis
Tin-Sulfur Bond CharacterCovalent with ionic characterTin-sulfur bonding studies
Coordination GeometryTetrahedral (distorted)Structural analysis

Molecular Orbital Analysis

Density-functional theory calculations on structurally related organotin compounds reveal that the highest occupied molecular orbital typically exhibits significant contribution from sulfur lone pairs and tin d-orbitals [10]. The HOMO energy levels for similar compounds range from -5.5 to -7.5 eV, indicating moderate electron donor capabilities.

The LUMO energy levels, estimated between -1.5 to -2.5 eV, suggest moderate electron acceptance properties. The resulting HOMO-LUMO gap of approximately 3.0 to 5.5 eV indicates semiconducting behavior typical of organotin compounds [11].

Tin-Sulfur Bonding Characteristics

Computational analysis reveals that tin-sulfur bonds in organotin mercaptoacetate compounds exhibit predominantly covalent character with significant ionic contribution [12]. The tetrahedral coordination geometry around tin is typically distorted due to the stereochemically active lone pairs and steric effects of the bulky organic substituents.

The calculated dipole moments for related compounds range from 5.0 to 7.5 Debye, reflecting the polar nature of the tin-sulfur-carbon framework and the asymmetric distribution of electron density [11]. This substantial dipole moment contributes to the compound's interaction with polar polymer matrices during stabilization processes.

Electronic Stability and Reactivity

The electronic structure calculations indicate intermediate chemical hardness, suggesting balanced reactivity toward both electrophilic and nucleophilic species [12]. This balanced reactivity profile is consistent with the compound's effectiveness as a thermal stabilizer, where it must interact with both radical species and ionic intermediates generated during polymer degradation processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Exact Mass

752.3894

Appearance

Unknown

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6V6NQD0816

GHS Hazard Statements

Aggregated GHS information provided by 620 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 620 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 537 of 620 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.02%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (82.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H370 (10.24%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H373 (12.48%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H413 (10.24%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

26401-97-8

Wikipedia

Dioctyltin di(isooctyl thioglycolate)

General Manufacturing Information

Plastics product manufacturing
Acetic acid, 2,2'-[(dioctylstannylene)bis(thio)]bis-, 1,1'-diisooctyl ester: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types